molecular formula C16H15BrO3S B2775383 4-{2-[(4-Bromobenzyl)sulfanyl]ethoxy}benzoic acid CAS No. 1266378-20-4

4-{2-[(4-Bromobenzyl)sulfanyl]ethoxy}benzoic acid

Cat. No. B2775383
CAS RN: 1266378-20-4
M. Wt: 367.26
InChI Key: YQVTVUYXLQVSMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .


Chemical Reactions Analysis

The chemical reactions involving “4-{2-[(4-Bromobenzyl)sulfanyl]ethoxy}benzoic acid” or similar compounds typically involve reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation .

Scientific Research Applications

Antioxidant and Enzyme Inhibition Activities

A study by Öztaşkın et al. (2017) synthesized novel bromophenols, including derivatives similar to 4-{2-[(4-Bromobenzyl)sulfanyl]ethoxy}benzoic acid, demonstrating powerful antioxidant activities and inhibition against metabolic enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrase I and II (hCA I and II). These findings suggest potential therapeutic applications in treating diseases associated with oxidative stress and enzyme dysregulation Öztaşkın, Taslimi, Maraş, Gülçin, & Göksu, 2017.

Environmental Remediation

Das, Wankhade, and Kumar (2021) reported on the use of molecularly imprinted polymers (MIPs) synthesized using ionic liquids for removing emerging contaminants from the environment. Although their study focuses on 4-Hydroxy benzoic acid, the methodological approach could be adapted for compounds like 4-{2-[(4-Bromobenzyl)sulfanyl]ethoxy}benzoic acid, offering a strategy for mitigating its environmental impact Das, Wankhade, & Kumar, 2021.

Toxicity Assessment

Gorokhova, Mikhailova, Ulanova, and Yadykina (2020) conducted toxicity studies on derivatives of benzoic acid, providing insights into their toxic properties through intragastric intake experiments. This research could be foundational for understanding the safety profile of 4-{2-[(4-Bromobenzyl)sulfanyl]ethoxy}benzoic acid and similar compounds Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020.

Synthesis and Characterization

Several studies focus on the synthesis, characterization, and potential applications of bromobenzoic acid derivatives. For instance, research on the synthesis of 2, 4, 6-Tribromo-3-hydroxybenzoic acid by Yu-chuan (2012) explores methodologies that could be relevant for synthesizing and understanding the properties of 4-{2-[(4-Bromobenzyl)sulfanyl]ethoxy}benzoic acid Yu-chuan, 2012.

Pharmaceutical Applications

Akbaba et al. (2013) synthesized and characterized novel bromophenol derivatives, evaluating their inhibitory potency against carbonic anhydrase enzymes. This study highlights the potential pharmaceutical applications of bromophenol derivatives, including those similar to 4-{2-[(4-Bromobenzyl)sulfanyl]ethoxy}benzoic acid, in treating conditions associated with dysregulated carbonic anhydrase activity Akbaba, Balaydın, Menzek, Göksu, Şahin, & Ekinci, 2013.

properties

IUPAC Name

4-[2-[(4-bromophenyl)methylsulfanyl]ethoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO3S/c17-14-5-1-12(2-6-14)11-21-10-9-20-15-7-3-13(4-8-15)16(18)19/h1-8H,9-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVTVUYXLQVSMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCCOC2=CC=C(C=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{2-[(4-Bromobenzyl)sulfanyl]ethoxy}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.